molecular formula C15H23NO B13718261 2-(4-(2-(Piperidin-4-yl)ethyl)phenyl)ethanol

2-(4-(2-(Piperidin-4-yl)ethyl)phenyl)ethanol

Cat. No.: B13718261
M. Wt: 233.35 g/mol
InChI Key: VCFCIGNZAGOZSG-UHFFFAOYSA-N
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Description

2-(4-(2-(Piperidin-4-yl)ethyl)phenyl)ethanol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is particularly noted for its use as a semi-flexible linker in the development of PROTAC (Proteolysis Targeting Chimeras) for targeted protein degradation .

Preparation Methods

The synthesis of 2-(4-(2-(Piperidin-4-yl)ethyl)phenyl)ethanol can be achieved through several synthetic routes. One common method involves the hydrogenation of 2-alpha-Pyridylethanol . Industrial production methods often involve the use of organic and inorganic bases, alkali metal halides as catalysts, and phase transfer catalysts such as tetraalkyl/aryl ammonium halides/hydroxides . The reaction conditions typically include controlled temperatures and pressures to ensure the desired product yield and purity.

Chemical Reactions Analysis

2-(4-(2-(Piperidin-4-yl)ethyl)phenyl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogenation catalysts, oxidizing agents, and nucleophiles. For instance, the compound can be oxidized to form corresponding ketones or reduced to form alcohols. Substitution reactions often involve the replacement of the hydroxyl group with other functional groups, leading to the formation of various derivatives .

Mechanism of Action

The mechanism of action of 2-(4-(2-(Piperidin-4-yl)ethyl)phenyl)ethanol primarily involves its role as a linker in PROTACs. PROTACs function by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The compound’s semi-flexible nature allows it to facilitate the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase, thereby enhancing the efficiency of protein degradation .

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

2-[4-(2-piperidin-4-ylethyl)phenyl]ethanol

InChI

InChI=1S/C15H23NO/c17-12-9-14-4-1-13(2-5-14)3-6-15-7-10-16-11-8-15/h1-2,4-5,15-17H,3,6-12H2

InChI Key

VCFCIGNZAGOZSG-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CCC2=CC=C(C=C2)CCO

Origin of Product

United States

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